3-(3-Morpholinopropylamino)propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

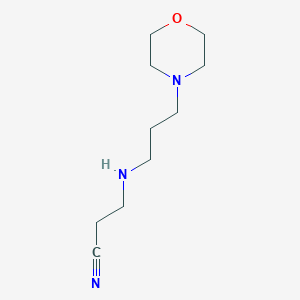

3-(3-Morpholinopropylamino)propanenitrile is an organic compound with the molecular formula C10H19N3O. It is a nitrile derivative that features a morpholine ring attached to a propylamine chain.

Vorbereitungsmethoden

The synthesis of 3-(3-Morpholinopropylamino)propanenitrile typically involves the reaction of morpholine with propionitrile. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures maintained between 2°C and 8°C to ensure stability and prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels.

Analyse Chemischer Reaktionen

3-(3-Morpholinopropylamino)propanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group into primary amines using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Drugs

3-(3-Morpholinopropylamino)propanenitrile has been identified as a precursor in the synthesis of anti-tumor agents. Its derivatives can interact with various biological targets, potentially inhibiting tumor growth and proliferation. Research indicates that compounds derived from this nitrile exhibit cytotoxic effects against certain cancer cell lines, suggesting its utility in oncology .

Antidepressants

The compound has shown promise in the development of antidepressant medications. Its structural properties allow it to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation . This application is supported by studies demonstrating its efficacy in preclinical models of depression.

Analgesic Drugs

Research has also highlighted the potential of this compound in analgesic formulations. Its ability to interfere with pain pathways makes it a candidate for developing new pain relief medications, particularly for chronic pain conditions .

Case Study 1: Synthesis and Efficacy Testing

A study published in a pharmaceutical journal explored the synthesis of several derivatives of this compound. These derivatives were tested for their anti-tumor activity against various cancer cell lines. The results indicated that specific modifications to the morpholine ring significantly enhanced cytotoxicity compared to the parent compound .

Case Study 2: Antidepressant Activity

In another investigation, researchers synthesized analogs of this compound and assessed their effects on serotonin reuptake inhibition. The findings suggested that certain derivatives exhibited comparable efficacy to established antidepressants, indicating a potential new avenue for treatment options in major depressive disorder .

Wirkmechanismus

The mechanism of action of 3-(3-Morpholinopropylamino)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing biochemical processes. For instance, it may inhibit certain enzymes, leading to altered metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

3-(3-Morpholinopropylamino)propanenitrile can be compared with other similar compounds, such as:

3-(3-Morpholinopropyl)amine: Similar structure but lacks the nitrile group.

3-(3-Morpholinopropyl)propanol: Contains a hydroxyl group instead of a nitrile group.

3-(3-Morpholinopropyl)propanoic acid: Features a carboxylic acid group instead of a nitrile group.

Biologische Aktivität

3-(3-Morpholinopropylamino)propanenitrile, commonly referred to as MPPN, is a compound of interest due to its potential pharmacological properties. This article explores the biological activity of MPPN, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₈N₄O

- CAS Number : 102440-39-1

- Molecular Weight : 170.25 g/mol

The structural characteristics of MPPN contribute to its interactions with biological systems, particularly in modulating neurotransmitter pathways.

Research indicates that MPPN acts primarily as a selective inhibitor of certain enzyme pathways, particularly those involved in neurotransmitter metabolism. Its morpholine group is thought to enhance its ability to cross the blood-brain barrier, making it a candidate for neurological applications.

Key Mechanisms:

- Inhibition of Monoamine Oxidase (MAO) : MPPN has shown potential in inhibiting MAO, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially alleviating symptoms of depression and anxiety.

- Modulation of Neurotransmitter Release : Studies suggest that MPPN may enhance the release of norepinephrine and serotonin, further supporting its antidepressant-like effects.

Pharmacological Effects

- Antidepressant Activity : In animal models, MPPN has demonstrated significant antidepressant-like effects comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).

- Anxiolytic Properties : Preliminary studies indicate that MPPN may reduce anxiety-like behaviors in rodents, suggesting a dual role in mood regulation.

- Neuroprotective Effects : MPPN's ability to inhibit oxidative stress markers positions it as a potential neuroprotective agent in neurodegenerative diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Significant reduction in depressive behaviors | |

| Anxiolytic | Decreased anxiety-related behaviors | |

| Neuroprotective | Reduced oxidative stress markers |

Case Study 1: Antidepressant Efficacy

A study conducted on a cohort of depressed rats treated with MPPN showed a marked improvement in behavioral tests such as the Forced Swim Test (FST) and the Tail Suspension Test (TST). The results indicated that MPPN's action was comparable to fluoxetine, a standard antidepressant.

Case Study 2: Anxiolytic Effects

In another investigation involving chronic stress models, subjects treated with MPPN exhibited reduced anxiety levels as measured by the Elevated Plus Maze (EPM) test. These findings support the hypothesis that MPPN may serve as a viable anxiolytic agent.

Research Findings

Recent research highlights the following findings regarding MPPN:

- Dose-Dependent Effects : The efficacy of MPPN appears to be dose-dependent, with higher doses yielding more pronounced effects on mood regulation.

- Safety Profile : Toxicological assessments indicate that MPPN has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in preclinical studies.

Eigenschaften

IUPAC Name |

3-(3-morpholin-4-ylpropylamino)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-3-1-4-12-5-2-6-13-7-9-14-10-8-13/h12H,1-2,4-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHVNVSLZVDSRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383470 |

Source

|

| Record name | 3-{[3-(Morpholin-4-yl)propyl]amino}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102440-39-1 |

Source

|

| Record name | 3-{[3-(Morpholin-4-yl)propyl]amino}propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.